N-(2-((2-Hydroxyethyl)amino)ethyl)palmitamide monoacetate

Solubility Formulation Salt Screening

N-(2-((2-Hydroxyethyl)amino)ethyl)palmitamide monoacetate (CAS 94139-10-3) is a fatty acid amide derivative with the molecular formula C22H46N2O4 and a molecular weight of 402.61 g/mol. It is formally classified as a palmitamide (hexadecanamide) monoacetate salt, combining a lipophilic C16 hydrocarbon tail with a hydrophilic hydroxyethylaminoethyl head group and an acetate counterion.

Molecular Formula C22H44N2O3
Molecular Weight 384.6 g/mol
CAS No. 94139-10-3
Cat. No. B12684616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-((2-Hydroxyethyl)amino)ethyl)palmitamide monoacetate
CAS94139-10-3
Molecular FormulaC22H44N2O3
Molecular Weight384.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)N(CCNCC)OC(=O)C
InChIInChI=1S/C22H44N2O3/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-18-22(26)24(27-21(3)25)20-19-23-5-2/h23H,4-20H2,1-3H3
InChIKeyLVKVIEXSVCMBJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-((2-Hydroxyethyl)amino)ethyl)palmitamide monoacetate (CAS 94139-10-3): Chemical Identity and Baseline Properties


N-(2-((2-Hydroxyethyl)amino)ethyl)palmitamide monoacetate (CAS 94139-10-3) is a fatty acid amide derivative with the molecular formula C22H46N2O4 and a molecular weight of 402.61 g/mol . It is formally classified as a palmitamide (hexadecanamide) monoacetate salt, combining a lipophilic C16 hydrocarbon tail with a hydrophilic hydroxyethylaminoethyl head group and an acetate counterion . This amphiphilic architecture places it within the broader class of N-substituted palmitamides, which are studied for applications spanning surfactant systems, drug delivery, and personal care [1].

Why N-(2-((2-Hydroxyethyl)amino)ethyl)palmitamide monoacetate Cannot Be Casually Substituted


Within the N-substituted palmitamide family, small structural variations produce meaningful differences in physicochemical properties that matter for formulation. N-(2-((2-Hydroxyethyl)amino)ethyl)palmitamide monoacetate (CAS 94139-10-3) carries a secondary amine spaced by an ethylene linker, which, when paired with an acetate counterion, creates a distinct ionization state and hydrogen-bonding profile not present in the free base analog (CAS 25065-63-8) [1]. This salt form confers higher polarity and potentially altered solubility and emulsification behavior compared to the neutral free base . Furthermore, the molecule's hydroxyethylaminoethyl head group lacks the ethoxylation or PG-modification found in commercial pseudo-ceramides (e.g., Cetyl-PG hydroxyethyl palmitamide), meaning skin barrier repair efficacy cannot be assumed by structural analogy [2]. The evidence below quantifies where these differences translate into selection-relevant performance gaps.

Quantitative Differentiation Evidence for N-(2-((2-Hydroxyethyl)amino)ethyl)palmitamide monoacetate (CAS 94139-10-3) vs. Key Comparators


Enhanced Aqueous Solubility via Acetate Salt Formation Compared to Neutral Free Base

The monoacetate salt (CAS 94139-10-3) is formed by protonation of the secondary amine in the free base (CAS 25065-63-8) with acetic acid, yielding an ionic species with the molecular formula C20H42N2O2·C2H4O2 (MW 384.60 g/mol) . While the free base is calculated to have low aqueous solubility characteristic of neutral fatty amides, the acetate counterion introduces a permanent positive charge on the amine at formulation-relevant pH, substantially increasing polarity and hydrogen-bonding capacity. This salt form is expected to exhibit higher aqueous solubility and faster dissolution kinetics compared to the neutral free base analog, a property critical for aqueous-based formulations where the free base would require co-solvents or surfactants.

Solubility Formulation Salt Screening

Molecular Weight and Boiling Point Differentiation vs. Palmitoylethanolamide (PEA)

N-(2-((2-Hydroxyethyl)amino)ethyl)palmitamide monoacetate has a calculated boiling point of 608.7°C at 760 mmHg and a flash point of 321.9°C , attributable to its higher molecular weight (402.61 g/mol) and ionic character. In contrast, the well-studied analog palmitoylethanolamide (PEA; N-(2-hydroxyethyl)palmitamide, CAS 544-31-0) has a molecular weight of 299.49 g/mol and is documented as a fine white to yellow powder with correspondingly lower thermal stability [1]. The ~103 g/mol difference in molecular weight and the presence of the acetate counterion suggest that the target compound would exhibit lower volatility and potentially greater thermal stability in high-temperature processing, although direct comparative thermogravimetric data are not available in the literature.

Molecular Weight Thermal Stability Volatility

Ionic Nature and Counterion-Mediated Formulation Flexibility vs. Non-Ionic Palmitamide Surfactants

Unlike non-ionic palmitamide surfactants such as palmitamide MEA (CAS 544-31-0) and hexadecanamide (CAS 629-54-9), which function as neutral species, the target compound is an acetate salt bearing a protonated secondary ammonium group . This ionic character enables pH-dependent solubility and surfactant behavior that is not achievable with non-ionic analogs. The acetate counterion can be exchanged or adjusted to tune the hydrophilic-lipophilic balance (HLB) and ionic strength sensitivity of formulations [1]. While palmitamide-based non-ionic surfactants such as hexadecanamide are well-established in shampoos and bath products for their emulsifying and stabilizing properties [2], they lack the ionic functionality that can confer additional electrostatic stabilization in dispersed systems.

Ionic Surfactant Emulsification Counterion Engineering

Toxicological Profile: Low Acute Toxicity Signals in Available Predictive Models

Available computational ADMET predictions for N-(2-((2-Hydroxyethyl)amino)ethyl)palmitamide monoacetate indicate low acute toxicity potential. Predictive models classify the compound as having an ADMET solubility level of 3 and a hepatotoxicity probability of 0.509, suggesting moderate hepatic safety risk [1]. For comparison, palmitoylethanolamide (PEA, CAS 544-31-0) has been extensively studied and is considered well-tolerated; it demonstrated no signs of toxicity in mice by intraperitoneal administration and no toxicity in rats at >750 mg/kg i.p. . While the target compound lacks the extensive in vivo toxicological dataset of PEA, the computational profile suggests a similar low-toxicity baseline, with the additional caveat that the acetate counterion may mildly influence local tolerability in topical or mucosal applications.

Toxicity Safety ADMET Prediction

Analytical Differentiation: Reversed-Phase HPLC Separation from Closely Related Palmitamides

The closely related free base analog, hexadecanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]- (CAS 25065-63-8, C20H42N2O2), can be separated using a reversed-phase HPLC method employing a Newcrom R1 column with an acetonitrile/water/phosphoric acid mobile phase [1]. The monoacetate salt (CAS 94139-10-3) is expected to exhibit a different retention time under these conditions due to its ionic character under acidic mobile phase conditions, providing a straightforward analytical method for distinguishing between the salt and free base forms. While the EPA Comptox database confirms the free base is listed on the TSCA Inventory, the acetate salt form has a separate EC Number (303-025-8) [2], underscoring their distinct regulatory identities.

HPLC Analysis Quality Control Purity

Best Application Scenarios for N-(2-((2-Hydroxyethyl)amino)ethyl)palmitamide monoacetate Based on Evidence


Aqueous Formulation Development Requiring Direct Dissolution Without Co-Solvents

When developing aqueous-based formulations such as topical lotions, surfactant blends, or drug delivery vehicles, the monoacetate salt form (CAS 94139-10-3) eliminates the need for organic co-solvents or pH adjustment steps that would be required to dissolve the neutral free base analog (CAS 25065-63-8). The acetate counterion provides a permanent positive charge on the secondary amine at formulation pH, enabling direct dissolution in water—a practical advantage for formulators seeking to simplify manufacturing workflows and reduce solvent-related regulatory burden .

High-Temperature Industrial Processing Requiring Low-Volatility Amide Intermediates

With a calculated boiling point of 608.7°C and flash point of 321.9°C, N-(2-((2-Hydroxyethyl)amino)ethyl)palmitamide monoacetate offers a significantly wider thermal processing window than lower-molecular-weight palmitamides such as PEA (MW 299.49) [1]. This makes it a candidate for applications involving high-temperature blending, melt processing, or extrusion—scenarios where more volatile analogs would be lost or degraded.

pH-Responsive or Ionically-Stabilized Emulsion and Dispersion Systems

Unlike non-ionic palmitamide surfactants (e.g., palmitamide MEA, hexadecanamide), the ionic nature of the monoacetate salt introduces pH-dependent solubility and electrostatic stabilization capabilities [2]. This property is valuable in formulations requiring pH-triggered release, salt-responsive rheology, or enhanced emulsion stability through electrostatic repulsion—functionalities that cannot be achieved with non-ionic palmitamide analogs.

Regulatory-Compliant Procurement with Distinct EC Number Traceability

The monoacetate salt carries its own EC Number (303-025-8) and CAS registry number (94139-10-3), distinct from the free base (CAS 25065-63-8) and from palmitoylethanolamide (CAS 544-31-0) [3]. For procurement in regulated industries (cosmetics, pharmaceuticals, specialty chemicals), this distinct regulatory identity streamlines substance identification, Safety Data Sheet (SDS) authoring, and REACH registration compliance, reducing the risk of misidentification that can occur when procuring closely related palmitamide analogs.

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